Ethene;ethyl 2-aminocyclohexene-1-carboxylate
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Overview
Description
Ethene;ethyl 2-aminocyclohexene-1-carboxylate is an organic compound with the molecular formula C9H15NO2 It is a derivative of cyclohexene, featuring an amino group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene;ethyl 2-aminocyclohexene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base to form ethyl 2-oxocyclohexane-1-carboxylate. This intermediate is then reacted with ammonia to introduce the amino group, resulting in the formation of ethyl 2-amino-1-cyclohexene-1-carboxylate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethene;ethyl 2-aminocyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxo derivatives, saturated analogs, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethene;ethyl 2-aminocyclohexene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethene;ethyl 2-aminocyclohexene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Ethene;ethyl 2-aminocyclohexene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-aminocyclohexane-1-carboxylate: Lacks the double bond present in this compound, resulting in different chemical reactivity and biological activity.
Cyclohexanone derivatives: Similar in structure but differ in functional groups, leading to variations in their applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethene;ethyl 2-aminocyclohexene-1-carboxylate |
InChI |
InChI=1S/C9H15NO2.C2H4/c1-2-12-9(11)7-5-3-4-6-8(7)10;1-2/h2-6,10H2,1H3;1-2H2 |
InChI Key |
DEICEMAZDCWCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)N.C=C |
Origin of Product |
United States |
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